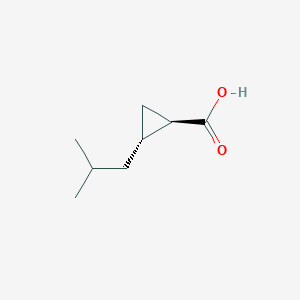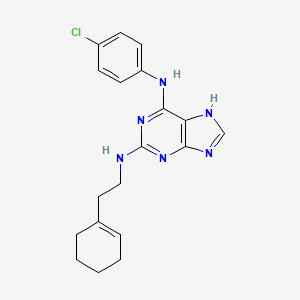
(1R,2R)-2-(2-Methylpropyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(2-Methylpropyl)cyclopropane-1-carboxylic acid, also known as valine, is an essential amino acid that plays a crucial role in protein synthesis and metabolism. It is one of the 20 amino acids that make up the building blocks of proteins in the human body. Valine is an important nutrient that is obtained through the diet, and it has several scientific research applications.
Mécanisme D'action
Valine is an essential amino acid that cannot be synthesized by the human body and must be obtained through the diet. It plays a crucial role in protein synthesis and metabolism, and it is involved in the production of energy and the maintenance of muscle tissue. Valine is also a precursor to several important compounds, including isobutyrate and 2-methylbutyrate, which have been shown to have beneficial effects on health.
Biochemical and Physiological Effects:
Valine has several biochemical and physiological effects on the human body. It is involved in the production of energy and the maintenance of muscle tissue, and it has been shown to have anabolic effects on muscle protein synthesis. Valine also plays a role in the regulation of blood sugar levels and the production of insulin, making it useful in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Valine has several advantages and limitations for lab experiments. Its availability and low cost make it an attractive option for researchers studying protein synthesis and metabolism. However, its hydrophobic nature and tendency to aggregate can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on (1R,2R)-2-(2-Methylpropyl)cyclopropane-1-carboxylic acid, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the role of (1R,2R)-2-(2-Methylpropyl)cyclopropane-1-carboxylic acid in protein synthesis and metabolism, and to explore its potential as a dietary supplement for athletes and bodybuilders. Finally, more research is needed to explore the potential of (1R,2R)-2-(2-Methylpropyl)cyclopropane-1-carboxylic acid as a therapeutic agent for liver disease, diabetes, and obesity.
Méthodes De Synthèse
Valine can be synthesized through various methods, including microbial fermentation, chemical synthesis, and enzymatic synthesis. The most commonly used method for the large-scale production of (1R,2R)-2-(2-Methylpropyl)cyclopropane-1-carboxylic acid is microbial fermentation, which involves the use of microorganisms such as Corynebacterium glutamicum and Escherichia coli.
Applications De Recherche Scientifique
Valine has several scientific research applications, including its use as a dietary supplement for athletes and bodybuilders. It is also used in the treatment of liver disease, diabetes, and obesity. Additionally, (1R,2R)-2-(2-Methylpropyl)cyclopropane-1-carboxylic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5(2)3-6-4-7(6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYATXWHMMPLPGT-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C[C@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-(1r,2r)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507653.png)
![[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2507654.png)
![3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride](/img/structure/B2507655.png)


![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)



![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)



